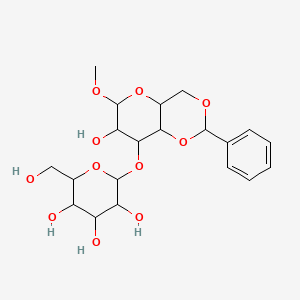![molecular formula C18H22N2O8 B15129812 6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)
6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl Serotonin β-D-Glucuronide is a compound with the molecular formula C18H22N2O8 and a molecular weight of 394.38 g/mol . It is a derivative of N-Acetylserotonin, which is an intermediate in the biosynthesis of melatonin from serotonin . This compound is primarily used in research to study enzyme activity and metabolism of related compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Serotonin β-D-Glucuronide typically involves the glucuronidation of N-Acetylserotonin. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor . The reaction conditions often include a buffered aqueous solution at a pH optimal for enzyme activity, usually around pH 7.4 .
Industrial Production Methods
large-scale synthesis would likely involve bioreactors with optimized conditions for enzyme activity and product recovery .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl Serotonin β-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, N-Acetylserotonin.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to different glucuronide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized and reduced forms of N-Acetyl Serotonin β-D-Glucuronide, as well as various substituted glucuronide derivatives .
Applications De Recherche Scientifique
N-Acetyl Serotonin β-D-Glucuronide is used extensively in scientific research for several purposes:
Enzyme Activity Studies: It is employed to gauge the activity of enzymes involved in glucuronidation.
Metabolism Studies: The compound is used to study the metabolism of related compounds in various biological systems.
Analytical Calibration: It is used in the calibration of sophisticated equipment like mass spectrometers and high-performance liquid chromatography systems.
Neuroprotection Research: Studies have shown that N-Acetylserotonin, the parent compound, offers neuroprotection, which may extend to its glucuronide derivative.
Mécanisme D'action
N-Acetyl Serotonin β-D-Glucuronide exerts its effects primarily through its role in enzyme activity and metabolism. It acts as a substrate for glucuronosyltransferase enzymes, facilitating the study of these enzymes’ activity and specificity . The compound’s molecular targets include various enzymes involved in glucuronidation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylserotonin: The parent compound, involved in melatonin biosynthesis.
Melatonin: A hormone derived from N-Acetylserotonin, involved in regulating sleep-wake cycles.
Serotonin: A neurotransmitter that serves as the precursor to N-Acetylserotonin.
Uniqueness
N-Acetyl Serotonin β-D-Glucuronide is unique due to its glucuronide moiety, which makes it a valuable tool for studying glucuronidation processes. This distinguishes it from its parent compound, N-Acetylserotonin, and other related compounds like melatonin and serotonin .
Propriétés
Formule moléculaire |
C18H22N2O8 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O8/c1-8(21)19-5-4-9-7-20-12-3-2-10(6-11(9)12)27-18-15(24)13(22)14(23)16(28-18)17(25)26/h2-3,6-7,13-16,18,20,22-24H,4-5H2,1H3,(H,19,21)(H,25,26) |
Clé InChI |
DRKQFNYKSNWOTC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


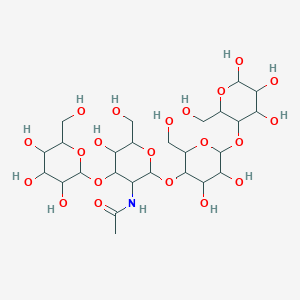
![2-Amino-3-sulfanylpropanoic acid;5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B15129742.png)

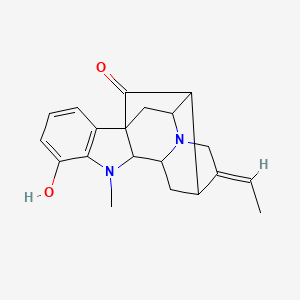

![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)
![[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15129770.png)
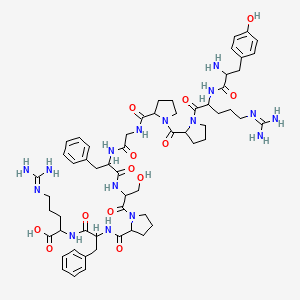
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)
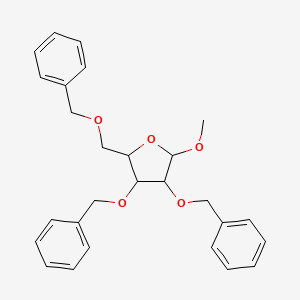
![N-[6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B15129803.png)
![Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B15129820.png)
![(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)
